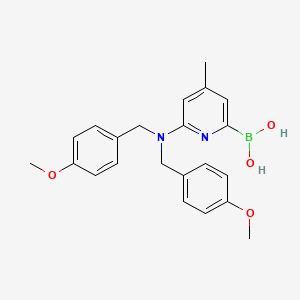

(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid

Description

This compound is a pyridine-based boronic acid derivative featuring:

- Boronic acid group (-B(OH)₂) at the 2-position of the pyridine ring.

- Methyl group (-CH₃) at the 4-position.

- Bis(4-methoxybenzyl)amino group at the 6-position, consisting of two 4-methoxybenzyl (MBn) substituents attached to an amine.

This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, drug discovery, or materials science. The bulky bis(4-methoxybenzyl)amino group enhances lipophilicity and may influence electronic properties, stability, and reactivity .

Properties

Molecular Formula |

C22H25BN2O4 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid |

InChI |

InChI=1S/C22H25BN2O4/c1-16-12-21(23(26)27)24-22(13-16)25(14-17-4-8-19(28-2)9-5-17)15-18-6-10-20(29-3)11-7-18/h4-13,26-27H,14-15H2,1-3H3 |

InChI Key |

MEEKEKLPJMXOBL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid

General Synthetic Strategy

The synthesis of boronic acids on heteroaromatic amines such as 6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl derivatives typically involves:

- Introduction of the boronic acid group at the 2-position of the pyridine ring.

- Protection or careful handling of the bis(4-methoxybenzyl)amino substituent to avoid side reactions.

- Use of organometallic intermediates or diazonium salt precursors for boronation.

Common Approaches

Lithiation Followed by Boronation

One classical approach involves directed ortho-lithiation of the pyridine ring followed by quenching with a boron electrophile such as trialkyl borates (e.g., trimethyl borate), yielding the boronic acid after hydrolysis.

- Step 1: Treatment of the pyridinyl amine derivative with a strong base (e.g., n-butyllithium) at low temperature to generate the lithiated intermediate at the 2-position.

- Step 2: Reaction with trimethyl borate or similar boron source.

- Step 3: Acidic workup to afford the boronic acid.

This method requires careful temperature control and anhydrous conditions to preserve the bis(4-methoxybenzyl)amino group.

Sandmeyer-Type Boronation from Aryl Amines

Recent methodologies utilize the Sandmeyer reaction to convert aryl amines into boronic acids via diazonium salt intermediates.

- The amino group on the pyridine ring is first diazotized using nitrous acid.

- The diazonium salt is then reacted with boron reagents to yield the boronic acid.

- This method is advantageous for substrates sensitive to strong bases.

According to literature, boronic esters can be prepared from aryl amines using this Sandmeyer-based approach, which is particularly useful when organolithium reagents are incompatible.

Use of Boron Reagents like 9-MeO-9-BBN

An alternative boronation method involves the use of boron reagents such as B-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN).

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Directed ortho-lithiation | n-BuLi, trimethyl borate, low temperature | High regioselectivity, well-established | Requires strict anhydrous conditions; sensitive to functional groups |

| Sandmeyer-type boronation | NaNO2/HCl (diazotization), boron reagent | Mild conditions, suitable for sensitive groups | Multi-step, diazonium salt stability issues |

| 9-MeO-9-BBN variant | B-methoxy-9-BBN, polar organometallic reagent | Rapid, quantitative boranate formation | Specialized reagents, may require optimization for complex substrates |

Research Findings and Analysis

- The Sandmeyer-based approach is increasingly favored for complex aryl amines, allowing conversion to boronic acids without harsh bases that might degrade sensitive substituents.

- The 9-MeO-9-BBN method provides a rapid and quantitative formation of boronate complexes, which can be advantageous for substrates where boronic acids are unstable or difficult to isolate.

- Commercial suppliers list related boronic acid derivatives with high purity (around 98–105%) and recommend storage in cool, dark conditions to maintain stability.

- No direct literature was found explicitly detailing the synthesis of this compound, but analogous compounds suggest lithiation and Sandmeyer methods are the most applicable.

Chemical Reactions Analysis

Types of Reactions

B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are typically mild, and the products are biaryl or aryl-vinyl compounds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates, depending on the oxidizing agent used.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the amino groups.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Boronic Esters: From oxidation reactions.

Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s ability to participate in cross-coupling reactions also highlights its role in forming carbon-carbon bonds, which is fundamental in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Heterocycle Core

Key Observations :

Functional Group Comparison

Amino Group Derivatives

- Bis(4-methoxybenzyl)amino group: Provides steric bulk and electron-donating methoxy groups, enhancing stability against protodeboronation compared to smaller amines (e.g., dimethylamino in ). This group may also improve membrane permeability in biological applications .

- Morpholine and Piperazine : These heterocyclic amines (e.g., ) increase solubility in polar solvents due to their nitrogen lone pairs but lack the aromatic methoxybenzyl groups seen in the target compound.

Methyl and Methoxy Substituents

Key Reactivity Differences :

- Steric Effects: The bis(4-methoxybenzyl)amino group in the target compound may slow coupling kinetics compared to smaller amines (e.g., morpholine in ).

- Electronic Effects : Electron-donating methoxy groups enhance boronic acid stability but may reduce electrophilicity in cross-coupling.

Physicochemical Properties

Biological Activity

(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a boronic acid functional group known for its versatility in organic synthesis and potential therapeutic applications. The following sections explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C22H25BN2O4, with a molecular weight of 392.3 g/mol. The IUPAC name is [6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid, and it features a boronic acid group that facilitates interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C22H25BN2O4 |

| Molecular Weight | 392.3 g/mol |

| IUPAC Name | [6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid |

| InChI | InChI=1S/C22H25BN2O4/c1-16-12-21(23(26)27)24-22(13-16)25(14-17-4-8-19(28-2)9-5-17)15-18-6-10-20(29-3)11-7-18/h4-13,26-27H,14-15H2,1-3H3 |

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles due to its boronic acid group. This property allows it to act as a molecular probe in various biological contexts, including enzyme inhibition and molecular recognition.

Key Biological Activities

- Antioxidant Activity : Studies have shown that boronic acids exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 0.11 µg/mL in scavenging ABTS cation radicals, indicating strong antioxidant potential .

- Antibacterial Activity : The compound has been tested against various bacterial strains, showing effectiveness against Escherichia coli at concentrations around 6.50 mg/mL . Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Anticancer Activity : Research indicates that derivatives of boronic acids can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have shown IC50 values as low as 18.76 µg/mL against the MCF-7 breast cancer cell line . This suggests potential for development into anticancer therapeutics.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase, with varying degrees of potency .

Study 1: Antioxidant and Antibacterial Properties

In a recent study, a cream formulation containing a boron-based compound was developed and tested for its antioxidant and antibacterial properties. The results indicated that the cream exhibited significant antioxidant activity and was effective against various bacterial strains, suggesting potential applications in dermatological formulations .

Study 2: Anticancer Potential

Another study focused on the cytotoxic effects of related boronic acid derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while sparing healthy cells, highlighting their therapeutic potential in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.